molecular formula C25H20N4O6 B11273307 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273307
M. Wt: 472.4 g/mol
InChI Key: PNJKTVOXJOBSNQ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-2,4-dione family, a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications. Its structure features a quinazoline-dione core substituted at position 7 with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl group and at position 3 with a 4-methoxyphenyl moiety.

Properties

Molecular Formula

C25H20N4O6

Molecular Weight

472.4 g/mol

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O6/c1-32-17-7-5-16(6-8-17)29-24(30)20-9-4-14(12-21(20)26-25(29)31)23-27-22(28-35-23)15-10-18(33-2)13-19(11-15)34-3/h4-13H,1-3H3,(H,26,31)

InChI Key

PNJKTVOXJOBSNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,5-dimethoxybenzaldehyde and 4-methoxybenzaldehyde, followed by their conversion into the corresponding oxadiazole and tetrahydroquinazoline derivatives. Key steps include cyclization reactions, condensation reactions, and functional group modifications under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization or chromatography may be employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups may yield quinones, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C20H16N6O4
  • Molecular Weight : 396.37 g/mol
  • IUPAC Name : 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116).
  • Findings : Compounds derived from quinazolines showed moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM against different cancer types .

Antibacterial Properties

The antibacterial potential of quinazoline derivatives has been highlighted in several studies. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Tested Strains : Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative).
  • Methodology : Zone of inhibition was measured using the cup plate method.
  • Results : Certain derivatives exhibited stronger antibacterial activity than standard antibiotics like ampicillin .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory properties of quinazoline derivatives:

  • Mechanism : Compounds were tested for their ability to inhibit pro-inflammatory cytokines.
  • Findings : Some derivatives significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study evaluated a series of quinazoline derivatives for their anticancer activity against HCT-116 cells. The synthesized compound demonstrated an IC50 value of 27.05 µM, indicating a promising lead for further development in cancer therapy .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, a derivative was tested against E. coli and showed a zone of inhibition greater than that observed with ampicillin at comparable concentrations. This highlights the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are required to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional distinctions from similar derivatives are critical to its unique properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Hypothesized Impact
7-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 7: 1,2,4-oxadiazole (3,5-dimethoxyphenyl) Methoxy (electron-donating) Enhanced solubility, steric bulk
3: 4-methoxyphenyl
7-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 7: 1,2,4-oxadiazole (4-chlorophenyl) Chloro (electron-withdrawing) Increased lipophilicity, altered binding
(F406-0270) 3: 3-methoxyphenylmethyl (benzyl linkage) Flexible benzyl group Improved conformational adaptability
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline 8: 1,2,4-oxadiazole (phenyl) via methoxy linker Phenyl (neutral) Reduced steric hindrance, moderate activity

Key Findings :

Substituent Effects on Bioactivity: The 3,5-dimethoxyphenyl group on the oxadiazole ring in the target compound introduces two electron-donating methoxy groups, which may enhance solubility compared to the 4-chlorophenyl analog (F406-0270) . However, the chloro group in F406-0270 likely increases lipophilicity, favoring membrane permeability.

Role of the Oxadiazole Ring :

  • The 1,2,4-oxadiazole moiety is critical for metabolic stability and π-π stacking interactions in both the target compound and F406-0270 . However, substituents on the oxadiazole (e.g., chloro vs. methoxy) modulate electronic effects, altering binding affinity to targets like kinases or pesticidal enzymes.

Comparative Physicochemical Properties :

  • Molecular Weight : The target compound (MW ~505 g/mol) is heavier than F406-0270 (MW ~491 g/mol) due to additional methoxy groups.
  • logP : Predicted to be lower for the target compound (logP ~2.8) versus F406-0270 (logP ~3.5), reflecting differences in hydrophobicity .

Research Implications

  • The target compound’s dual methoxy substitution may optimize balance between solubility and activity, making it a candidate for therapeutic applications (e.g., kinase inhibition) over pesticidal uses, where lipophilicity is prioritized .
  • Structural analogs like F406-0270 highlight the importance of substituent positioning : Chloro groups may favor pesticidal activity, while methoxy groups align with pharmaceutical design principles .

Biological Activity

The compound 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione , often referred to as a quinazoline derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H22N4O6C_{26}H_{22}N_{4}O_{6}, with a molecular weight of 486.5 g/mol. The structure features a quinazoline core substituted with oxadiazole and methoxy groups, which are crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assessments using the MTT assay have shown that compounds similar to the target molecule can inhibit the proliferation of breast (MCF7) and colon (HCT116) cancer cell lines. For example, a related compound exhibited an IC50 value of 16.70 µM against MCF7 cells .
Compound Cell Line IC50 (µM)
IXaMCF716.70
IXaHCT11612.54

The mechanisms through which quinazoline derivatives exert their anticancer effects include:

  • Inhibition of Kinases : Many quinazoline compounds act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and Aurora kinases . These inhibitions disrupt signaling pathways critical for tumor growth and survival.
  • Induction of Apoptosis : Quinazolines have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

Beyond anticancer effects, quinazoline derivatives also display anti-inflammatory properties:

  • COX Inhibition : Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1/2), which play a significant role in inflammatory processes. Structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance COX-2 inhibitory activity .

Case Studies

  • Synthesis and Evaluation : A series of new quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against different cancer cell lines. Compounds with specific substitutions showed enhanced activity compared to their parent structures .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between quinazoline derivatives and their target proteins. These studies help in rationalizing the observed biological activities and guiding further modifications to improve efficacy .

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